molecular formula C20H30O B1209270 Neoabietal CAS No. 19898-57-8

Neoabietal

Cat. No. B1209270
CAS RN: 19898-57-8
M. Wt: 286.5 g/mol
InChI Key: JPCTZWFFRZZTMM-LWYYNNOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoabietal is a diterpenoid.

Scientific Research Applications

1. Neotoma Paleoecology Database

Neoabietal has potential implications in the study of paleoecology, as seen in the Neotoma Paleoecology Database. This database consolidates various data, including organic biomarkers, which can include compounds like neoabietal. Such databases facilitate broad-scale studies of taxon and community diversity, distributions, and dynamics during significant environmental changes of the past (Williams et al., 2018).

2. Neoplexus: Heterogeneous Computer Architecture

Neoabietal's relevance extends to fields like computer architecture, as seen in NeoPlexus, a program focusing on the design and application of new computing architectures adept at solving problems of control involving extreme complex systems. These systems might incorporate molecular-scale platforms using compounds analogous to neoabietal for advanced computing applications (Dudziak & Tsepeleva, 2017).

3. Intellectual Property and Scientific Independence

Neoabietal could be a subject of interest in discussions about intellectual property and scientific independence, especially in fields like genetically engineered crops, where proprietary interests might influence research and application (Glenna et al., 2015).

4. Tissue Engineering and Regenerative Medicine

In tissue engineering and regenerative medicine, compounds like neoabietal might be considered in the design of "smart" biomaterials that actively participate in the formation of functional tissue. This application could revolutionize the way regenerative therapies are developed and implemented (Furth, Atala, & Van Dyke, 2007).

properties

CAS RN

19898-57-8

Product Name

Neoabietal

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

JPCTZWFFRZZTMM-LWYYNNOASA-N

Isomeric SMILES

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C

SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C

Canonical SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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